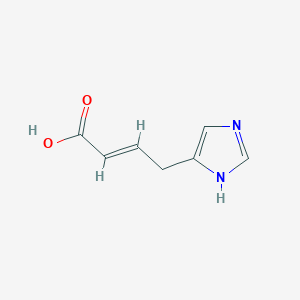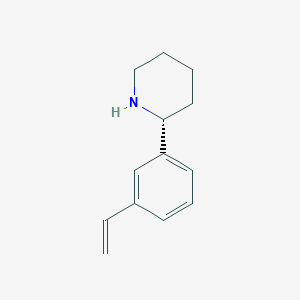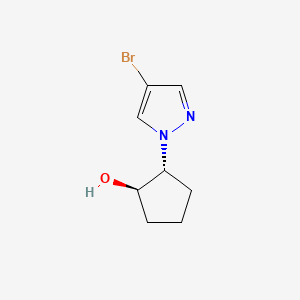
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a compound that features an imidazole ring attached to a butenoic acid chain. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid typically involves the formation of the imidazole ring followed by the attachment of the butenoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . These methods are efficient and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The double bond in the butenoic acid chain can be reduced to form butanoic acid derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO are commonly used for the oxidation of imidazoles.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Imidazolones
Reduction: Butanoic acid derivatives
Substitution: Various substituted imidazoles
Scientific Research Applications
(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Imidazole: The parent compound with a simpler structure.
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent containing an imidazole ring.
This article provides a comprehensive overview of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-4-(1H-imidazol-5-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |
InChI Key |
MXSQSIOULZCQTD-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C(NC=N1)C/C=C/C(=O)O |
Canonical SMILES |
C1=C(NC=N1)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)


![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)





![(1-Oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B12977022.png)
